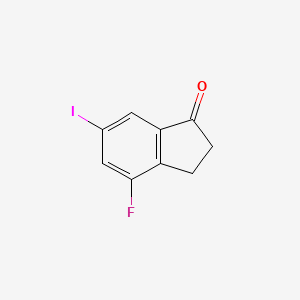

6-Bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Bromo-3-((trimetilsilil)etinil)pirazin-2-amina es un compuesto químico con la fórmula molecular C9H12BrN3Si y un peso molecular de 270.20 g/mol . Este compuesto se caracteriza por la presencia de un átomo de bromo, un grupo trimetilsilil y un grupo etinil unidos a un núcleo de pirazin-2-amina. Se utiliza comúnmente en diversas aplicaciones de investigación científica debido a sus propiedades químicas únicas.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de 6-Bromo-3-((trimetilsilil)etinil)pirazin-2-amina típicamente involucra la reacción de 6-bromo-2-cloropirazina con trimetilsililacetileno en presencia de una base como el carbonato de potasio. La reacción se lleva a cabo bajo una atmósfera inerte, generalmente nitrógeno o argón, para evitar la oxidación .

Métodos de producción industrial: Los métodos de producción industrial para este compuesto son similares a la síntesis de laboratorio, pero se amplían para acomodar cantidades más grandes. Las condiciones de reacción se optimizan para garantizar un alto rendimiento y pureza. El uso de reactores automatizados y sistemas de flujo continuo puede mejorar la eficiencia del proceso de producción .

Análisis De Reacciones Químicas

Tipos de reacciones: 6-Bromo-3-((trimetilsilil)etinil)pirazin-2-amina experimenta diversas reacciones químicas, que incluyen:

Reacciones de sustitución: El átomo de bromo puede ser sustituido por otros nucleófilos, como aminas o tioles, en condiciones apropiadas.

Reacciones de oxidación: El grupo etinil puede ser oxidado para formar los correspondientes compuestos carbonílicos.

Reacciones de reducción: El anillo de pirazina puede ser reducido para formar derivados dihidropirazina.

Reactivos y condiciones comunes:

Reacciones de sustitución: Los reactivos comunes incluyen nucleófilos como azida de sodio o tiolato de potasio. Las reacciones se llevan a cabo típicamente en solventes apróticos polares como dimetilformamida (DMF) o dimetilsulfóxido (DMSO).

Reacciones de oxidación: Se utilizan agentes oxidantes como permanganato de potasio o trióxido de cromo.

Reacciones de reducción: Se emplean agentes reductores como hidruro de litio y aluminio (LiAlH4) o borohidruro de sodio (NaBH4).

Principales productos formados:

Reacciones de sustitución: Los productos incluyen pirazin-2-aminas sustituidas.

Reacciones de oxidación: Los productos incluyen compuestos carbonílicos como cetonas o aldehídos.

Reacciones de reducción: Los productos incluyen derivados dihidropirazina.

Aplicaciones Científicas De Investigación

6-Bromo-3-((trimetilsilil)etinil)pirazin-2-amina se utiliza en diversos campos de investigación científica, que incluyen:

Química: Sirve como bloque de construcción para la síntesis de moléculas más complejas y se utiliza en el desarrollo de nuevos materiales.

Biología: El compuesto se utiliza en el estudio de la inhibición enzimática y las interacciones proteína-ligando.

Medicina: Se investiga por sus posibles aplicaciones terapéuticas, incluso como precursor para el desarrollo de fármacos.

Industria: El compuesto se utiliza en la producción de productos químicos especiales y materiales avanzados.

Mecanismo De Acción

El mecanismo de acción de 6-Bromo-3-((trimetilsilil)etinil)pirazin-2-amina involucra su interacción con objetivos moleculares específicos. El átomo de bromo y el grupo etinil juegan un papel crucial en la unión a los sitios activos de enzimas o receptores, modulando así su actividad. El grupo trimetilsilil mejora la estabilidad y la lipofilia del compuesto, facilitando su captación y distribución celular .

Compuestos similares:

- 5-Bromo-3-((trimetilsilil)etinil)piridin-2-amina

- 6-Bromo-2-cloro-4-((trimetilsilil)etinil)piridin-3-amina

- 5-Bromo-3-etinilpirazin-2-amina

Comparación: 6-Bromo-3-((trimetilsilil)etinil)pirazin-2-amina es única debido a la presencia tanto de un átomo de bromo como de un grupo trimetilsilil, que confieren reactividad química y estabilidad distintas. En comparación con sus análogos, este compuesto exhibe una lipofilia y estabilidad mejoradas, lo que lo convierte en una herramienta valiosa en diversas aplicaciones de investigación .

Comparación Con Compuestos Similares

- 5-Bromo-3-((trimethylsilyl)ethynyl)pyridin-2-amine

- 6-Bromo-2-chloro-4-((trimethylsilyl)ethynyl)pyridin-3-amine

- 5-Bromo-3-ethynylpyrazin-2-amine

Comparison: 6-Bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine is unique due to the presence of both a bromine atom and a trimethylsilyl group, which confer distinct chemical reactivity and stability. Compared to its analogs, this compound exhibits enhanced lipophilicity and stability, making it a valuable tool in various research applications .

Propiedades

Fórmula molecular |

C9H12BrN3Si |

|---|---|

Peso molecular |

270.20 g/mol |

Nombre IUPAC |

6-bromo-3-(2-trimethylsilylethynyl)pyrazin-2-amine |

InChI |

InChI=1S/C9H12BrN3Si/c1-14(2,3)5-4-7-9(11)13-8(10)6-12-7/h6H,1-3H3,(H2,11,13) |

Clave InChI |

WUUXSIFKHBLCMQ-UHFFFAOYSA-N |

SMILES canónico |

C[Si](C)(C)C#CC1=NC=C(N=C1N)Br |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Trimethyl{[(2S,4S)-2-methyl-4-(thiophen-3-yl)oxan-4-yl]oxy}silane](/img/structure/B11849842.png)

![N'-[(Methylcarbamoyl)oxy][(quinolin-8-yl)oxy]ethanimidamide](/img/structure/B11849865.png)

![5-[2-(3,4-Dimethoxyphenyl)ethenyl]benzene-1,3-diol](/img/structure/B11849876.png)

![2-[(2,5-Difluorophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-8-ol](/img/structure/B11849891.png)

![[4-(7-Methylimidazo[1,2-a]pyridin-2-yl)phenyl]acetic acid](/img/structure/B11849903.png)